

Molecular structure of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Cat. No.:	B1148210

[Get Quote](#)

Technical Guide: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, also known as (1R,2R)-trans-N-Boc-2-aminocyclopentanol, is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective chemical transformations at other positions of the molecule. This guide provides a comprehensive overview of its molecular structure, properties, a probable synthetic route, and characterization data.

Molecular Structure and Properties

The molecular structure of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** consists of a cyclopentane ring with a tert-butoxycarbonylamino group and a hydroxyl group in a trans

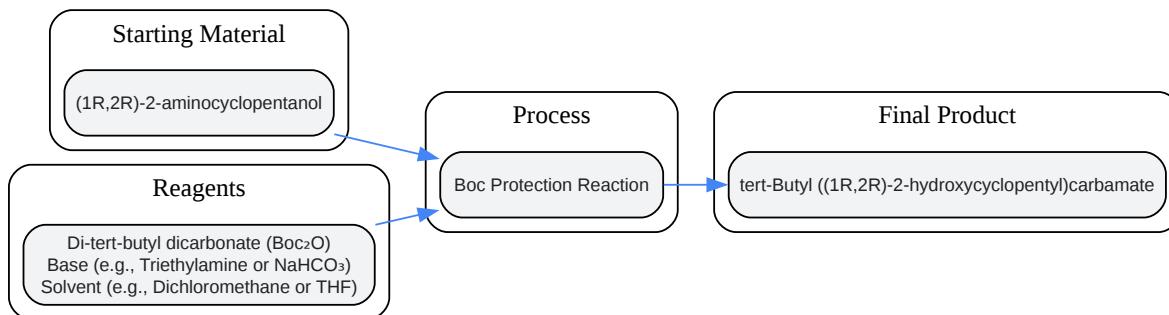
configuration at the C1 and C2 positions, respectively. The (1R,2R) designation specifies the absolute stereochemistry at these chiral centers.

Diagram of Molecular Structure:

Caption: Molecular structure of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.


Property	Value	Reference
CAS Number	454170-16-2	
Molecular Formula	C ₁₀ H ₁₉ NO ₃	
Molecular Weight	201.26 g/mol	
Appearance	White to off-white powder or crystalline solid	[1]
Melting Point	87.0 °C	[2]
Density	1.08 ± 0.1 g/cm ³	[3]
Optical Rotation	Data not available for the pure (1R,2R) isomer.	
Solubility	Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** is not widely published in peer-reviewed literature, a highly probable and standard method involves the Boc-protection of the corresponding amine, (1R,2R)-2-aminocyclopentanol. This precursor is commercially available or can be synthesized.

The general reaction involves the treatment of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Probable Method)

This protocol is based on standard procedures for the Boc protection of amino alcohols.

Materials:

- (1R,2R)-2-aminocyclopentanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- To a solution of (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in anhydrous dichloromethane (or THF) under an inert atmosphere, add triethylamine (1.1 to 1.5 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane (or THF) to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**.

Characterization and Spectroscopic Data

Detailed spectroscopic data for the specific (1R,2R) isomer is not readily available in the public domain. The following table provides expected ranges for key spectroscopic features based on the known spectra of the tert-butoxycarbonyl group and the cyclopentanol moiety. For

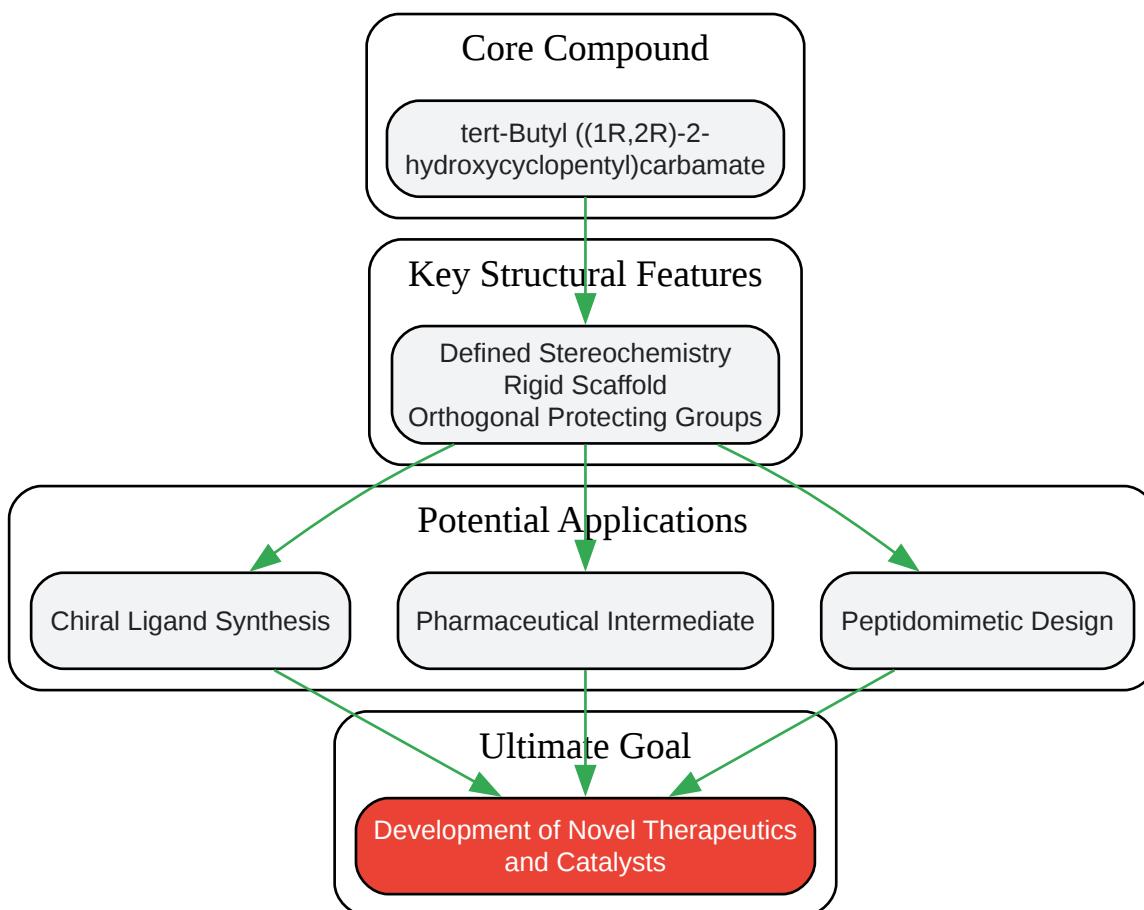
comparison, data for a related isomer may be consulted where available, but should be interpreted with caution.

Technique	Expected Data
¹ H NMR	<ul style="list-style-type: none">* δ (ppm) ~4.0-3.5: Multiplets corresponding to the two protons on the carbons bearing the -OH and -NHBoc groups.
	<ul style="list-style-type: none">* δ (ppm) ~2.0-1.2: A series of multiplets corresponding to the six protons of the cyclopentane ring.
	<ul style="list-style-type: none">* δ (ppm) ~1.45: A singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.
	<ul style="list-style-type: none">* A broad singlet corresponding to the -OH proton and a signal for the -NH proton, both of which are D₂O exchangeable.
¹³ C NMR	<ul style="list-style-type: none">* δ (ppm) ~155: Carbonyl carbon of the Boc group.
	<ul style="list-style-type: none">* δ (ppm) ~79: Quaternary carbon of the tert-butyl group.
	<ul style="list-style-type: none">* δ (ppm) ~75-60: Carbons of the cyclopentane ring attached to the -OH and -NHBoc groups.
	<ul style="list-style-type: none">* δ (ppm) ~35-20: Other carbons of the cyclopentane ring.
	<ul style="list-style-type: none">* δ (ppm) ~28: Methyl carbons of the tert-butyl group.
IR (cm ⁻¹)	<ul style="list-style-type: none">* ~3400: O-H stretching (alcohol).
	<ul style="list-style-type: none">* ~3300: N-H stretching (carbamate).
	<ul style="list-style-type: none">* ~2970: C-H stretching (aliphatic).
	<ul style="list-style-type: none">* ~1680: C=O stretching (carbamate).
	<ul style="list-style-type: none">* ~1520: N-H bending.
	<ul style="list-style-type: none">* ~1170: C-O stretching.

Mass Spec.

* $[M+H]^+$: Expected at m/z 202.14.

* $[M+Na]^+$: Expected at m/z 224.12.



Applications in Research and Development

Currently, there is no specific information available in the public domain detailing the direct involvement of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** in defined signaling pathways. However, its structural motifs are present in various biologically active molecules. As a chiral building block, its primary application lies in the synthesis of more complex molecules for drug discovery, including:

- Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed reactions.
- Pharmaceutical Synthesis: As an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects.
- Peptidomimetics: For the creation of modified peptides with enhanced stability and bioavailability.

Diagram of Logical Relationships in Application:

[Click to download full resolution via product page](#)

Caption: Logical flow from the compound's features to its applications.

Conclusion

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral intermediate with well-defined structural features. While detailed characterization and specific biological pathway data are limited in publicly accessible literature, its synthesis can be reliably achieved through standard organic chemistry procedures. Its utility for the scientific and drug development community lies in its potential as a starting material for the stereoselective synthesis of novel and complex organic molecules. Further research into this compound and its derivatives is warranted to fully explore its potential in various fields of chemical and pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [(1R,2R)-2-Hydroxycyclopentyl]carbamic acid 1,1-dimethylethyl ester | CAS 454170-16-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate - CAS:454170-16-2 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]
- To cite this document: BenchChem. [Molecular structure of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148210#molecular-structure-of-tert-butyl-1r-2r-2-hydroxycyclopentyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com